

Confirming the final structure of PROTACs containing 1-(4-Fluorophenyl)cyclobutanecarboxylic acid

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Compound of Interest

Compound Name: 1-(4-Fluorophenyl)cyclobutanecarboxylic acid

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Unveiling the Final Structure of a Novel PROTAC: A Comparative Guide to BI-3663

A detailed analysis of the proteolysis-targeting chimera (PROTAC) BI-3663, which incorporates a **1-(4-fluorophenyl)cyclobutanecarboxylic acid** derivative, confirms its final structure and mechanism of action in targeting the Focal Adhesion Kinase (FAK). This guide provides a comprehensive comparison with alternative FAK-targeting PROTACs, supported by experimental data and detailed protocols for researchers in drug discovery and development.

BI-3663 is a potent and selective PROTAC designed for the targeted degradation of Protein Tyrosine Kinase 2 (PTK2), also known as Focal Adhesion Kinase (FAK). This heterobifunctional molecule consists of three key components: the warhead BI-4464, a derivative of **1-(4-fluorophenyl)cyclobutanecarboxylic acid** that binds to FAK; a linker moiety; and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. By inducing the proximity of FAK to the E3 ligase, BI-3663 triggers the ubiquitination and subsequent proteasomal degradation of the FAK protein.

Final Confirmed Structure of BI-3663

The final chemical structure of BI-3663 reveals the precise connectivity of its constituent parts. The warhead, BI-4464, is connected via a specific linker to the E3 ligase ligand, pomalidomide.

BI-3663 Chemical Structure: (Image of the chemical structure of BI-3663 would be inserted here if image generation were possible. The structure consists of the BI-4464 moiety, a linker, and the pomalidomide moiety.)

Comparative Analysis of FAK-Targeting PROTACs

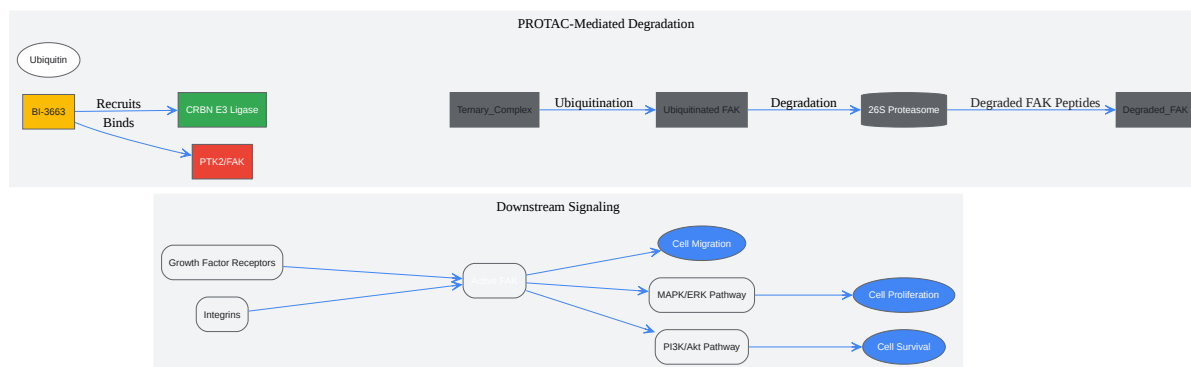
BI-3663 has been evaluated alongside other FAK-targeting PROTACs, such as BI-0319, which utilizes a von Hippel-Lindau (VHL) E3 ligase ligand, and FC-11, another CRBN-recruiting PROTAC. The following table summarizes key quantitative data for these compounds.

PROTAC ID	Warhead	E3 Ligase Ligand	Target Protein	DC50 (nM)*	Dmax (%)	IC50 (nM)**	Cell Line	Reference
BI-3663	BI-4464	Pomalidomide (CRBN)	PTK2/FAK	30	>80	18	HCC cell lines	[1] [2] [3] [4] [5] [6]
BI-0319	BI-4464	VHL ligand	PTK2/FAK	-	-	-	-	[6]
FC-11	PF562271 or VS6063	Pomalidomide (CRBN)	PTK2/FAK	Picomolar range	-	-	Various	[7]

*DC50: Concentration required for 50% degradation of the target protein. **IC50: Concentration required for 50% inhibition of the target protein's activity.

Mechanism of Action and Signaling Pathway

BI-3663 functions by hijacking the ubiquitin-proteasome system. The PROTAC simultaneously binds to FAK and the CRBN E3 ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to FAK, marking it for degradation by the 26S proteasome. The degradation of FAK disrupts downstream signaling pathways involved in cell adhesion, migration, and survival.



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Caption: Mechanism of BI-3663-mediated FAK degradation and its impact on downstream signaling pathways.

Experimental Protocols

Western Blotting for FAK Degradation

This protocol is used to quantify the reduction in FAK protein levels following treatment with a PROTAC.

Materials:

- Cell line of interest (e.g., HCC cell lines)

- BI-3663 or alternative PROTAC
- Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA protein assay kit
- SDS-PAGE gels and electrophoresis equipment
- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat milk in TBST)
- Primary antibody against FAK
- Primary antibody against a loading control (e.g., GAPDH, β -actin)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate

Procedure:

- **Cell Treatment:** Plate cells and allow them to adhere overnight. Treat cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours).
- **Cell Lysis:** Wash cells with ice-cold PBS and lyse them with lysis buffer.
- **Protein Quantification:** Determine the protein concentration of each lysate using a BCA assay.
- **SDS-PAGE and Transfer:** Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
- **Immunoblotting:** Block the membrane and then incubate with primary antibodies against FAK and the loading control. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.

- **Detection:** Visualize protein bands using a chemiluminescent substrate and an imaging system.
- **Analysis:** Quantify band intensities and normalize FAK levels to the loading control to determine the percentage of degradation.

Cell Viability Assay

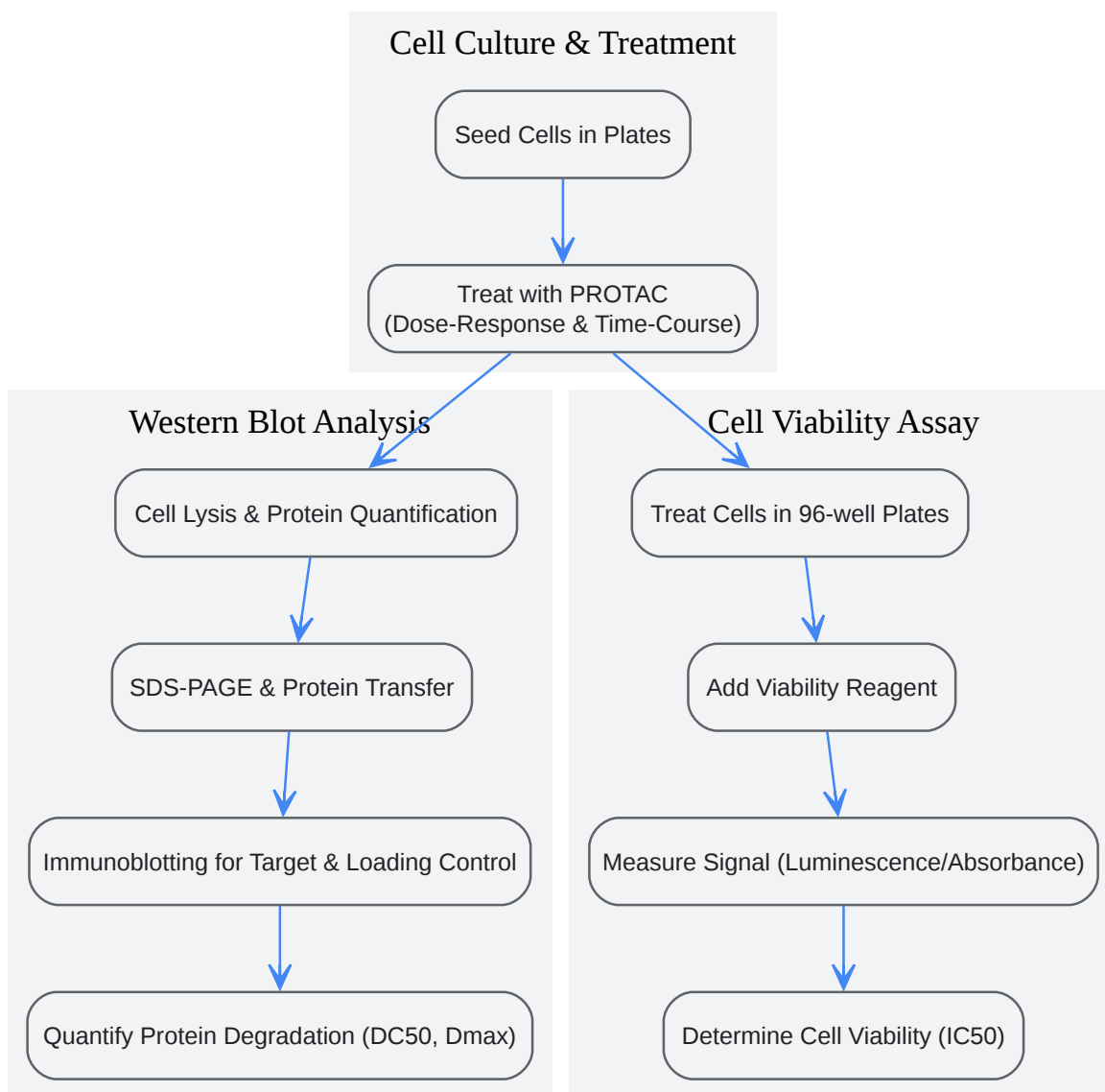
This assay measures the effect of PROTAC-induced protein degradation on cell proliferation and survival.

Materials:

- Cell line of interest
- BI-3663 or alternative PROTAC
- 96-well plates
- Cell viability reagent (e.g., CellTiter-Glo®, MTT)
- Plate reader (luminometer or spectrophotometer)

Procedure:

- **Cell Seeding:** Seed cells in a 96-well plate at a predetermined density.
- **Compound Treatment:** Treat cells with a serial dilution of the PROTAC for a desired period (e.g., 72 hours).
- **Assay:** Add the cell viability reagent to each well according to the manufacturer's instructions.
- **Measurement:** Measure the signal (luminescence or absorbance) using a plate reader.
- **Analysis:** Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC₅₀ value.



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Caption: General experimental workflow for the characterization of PROTACs.

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